molecular formula C9H5F3N4O4 B14616767 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-90-0

4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14616767
CAS No.: 60167-90-0
M. Wt: 290.16 g/mol
InChI Key: KATOLMJGNQOWEH-UHFFFAOYSA-N
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Description

4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole core substituted with methyl, dinitro, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor benzimidazole compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The methyl group can be introduced through alkylation reactions using methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-Methyl-5,7-diamino-2-(trifluoromethyl)-1H-benzimidazole.

Scientific Research Applications

4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

60167-90-0

Molecular Formula

C9H5F3N4O4

Molecular Weight

290.16 g/mol

IUPAC Name

7-methyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H5F3N4O4/c1-3-4(15(17)18)2-5(16(19)20)7-6(3)13-8(14-7)9(10,11)12/h2H,1H3,(H,13,14)

InChI Key

KATOLMJGNQOWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F

Origin of Product

United States

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